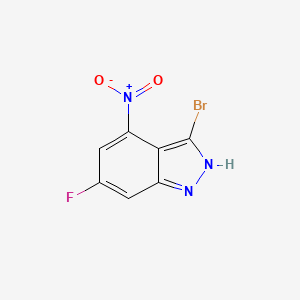

3-Bromo-6-fluoro-4-nitro-1H-indazole

Description

Significance of the Indazole Nucleus in Heterocyclic Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. chemicalbook.comnbinnochem.com Although rare in nature, synthetic indazole derivatives are integral to numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties. nbinnochem.comnih.gov The versatility of the indazole scaffold allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with tailored therapeutic and biological properties. guidechem.com Its structural features allow it to act as a bioisostere for other important biological structures, such as indoles and benzimidazoles, further cementing its importance in drug design and discovery. jk-sci.com

Overview of Substituted Indazoles in Contemporary Academic Research

Substituted indazoles are a major focus of contemporary academic and industrial research due to their diverse pharmacological applications. nih.gov Scientists have developed numerous synthetic strategies to create a wide variety of substituted indazoles, aiming to enhance or modulate their biological effects. nbinnochem.com Research has shown that the addition of different functional groups to the indazole core can lead to compounds with high potency and selectivity for various biological targets, including protein kinases. chemscene.com For example, compounds like Niraparib, an anticancer drug, and Pazopanib, a tyrosine kinase inhibitor, feature the indazole nucleus and highlight the successful application of these derivatives in medicine. nbinnochem.com The continuous exploration of new substitution patterns on the indazole ring is a vibrant area of research, promising the development of novel therapeutic agents. nih.gov

Unique Structural Features and Tautomerism of the 1H-Indazole Framework

The indazole ring is a 10-π electron aromatic system. A key structural feature of indazole is its ability to exist in different tautomeric forms. The most common and thermodynamically more stable form is 1H-indazole, where the hydrogen atom is attached to the nitrogen at position 1 (N1). nbinnochem.com Another principal tautomer is 2H-indazole, with the hydrogen at the N2 position. chemicalbook.comnbinnochem.com A third, less common form, 3H-indazole, can also exist. chemicalbook.com

The equilibrium between the 1H- and 2H-tautomers has been extensively studied, with the 1H form being the predominant tautomer in most conditions. nbinnochem.com This tautomerism is a crucial consideration in the synthesis and biological activity of indazole derivatives, as reactions can proceed at either nitrogen atom, leading to different isomers with distinct properties. High-precision spectroscopic studies have been used to determine the precise bond lengths and angles of the 1H-indazole structure, confirming a bond length alternation that reflects the contributions of its resonant forms.

Detailed Focus: 3-Bromo-6-fluoro-4-nitro-1H-indazole

Research has been published on numerous related isomers and analogues, such as 3-bromo-6-nitro-1H-indazole, 4-bromo-6-fluoro-1H-indazole, and 3-chloro-6-nitro-1H-indazole derivatives. These studies provide insight into the general chemical behavior and potential biological relevance of halogenated and nitrated indazoles. However, due to the strict rules of scientific accuracy, this information cannot be directly extrapolated to definitively describe the properties and behavior of 3-Bromo-6-fluoro-4-nitro-1H-indazole without dedicated research on this specific molecule.

Properties

IUPAC Name |

3-bromo-6-fluoro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKWLGMBBNXUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646392 | |

| Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-77-0 | |

| Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Bromo 6 Fluoro 4 Nitro 1h Indazole

Reactivity of the Bromo-Substituent

The bromine atom at the C-3 position of the indazole ring is a key site for derivatization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions Involving Bromine

While direct nucleophilic substitution of the 3-bromo group on the indazole ring can be challenging, it can be achieved under specific conditions, often requiring activation of the indazole core or the use of highly reactive nucleophiles. The electron-withdrawing nature of the nitro group at the C-4 position can influence the reactivity of the C-3 position, though this effect is less pronounced than for substituents on the same ring.

In analogous systems, such as other halogenated nitroindazoles, nucleophilic substitution reactions have been reported with various nucleophiles, including amines, alkoxides, and thiolates. These reactions typically require elevated temperatures and the use of a base to facilitate the displacement of the bromide ion. The specific conditions and yields for such reactions with 3-bromo-6-fluoro-4-nitro-1H-indazole are not extensively documented in the public domain, but representative conditions can be inferred from related compounds.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Amine | R-NH2 | DMF | 100-150 | 3-(Alkyl/Aryl)amino-6-fluoro-4-nitro-1H-indazole |

| Alkoxide | R-ONa | R-OH | 80-120 | 3-Alkoxy-6-fluoro-4-nitro-1H-indazole |

| Thiolate | R-SNa | DMF | 80-100 | 3-(Alkyl/Aryl)thio-6-fluoro-4-nitro-1H-indazole |

This table presents hypothetical reaction conditions based on the reactivity of similar compounds due to the limited specific data for 3-Bromo-6-fluoro-4-nitro-1H-indazole.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Bromine Derivatization

The bromine atom at the C-3 position is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the bromoindazole with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of complex organic molecules. For unprotected nitrogen-rich heterocycles like indazoles, specific catalyst systems and conditions are often required to achieve good to excellent yields.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 6-Fluoro-4-nitro-3-phenyl-1H-indazole |

| 3-Pyridinylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 110 | 6-Fluoro-4-nitro-3-(pyridin-3-yl)-1H-indazole |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 90 | 6-Fluoro-4-nitro-3-vinyl-1H-indazole |

This table presents representative conditions for Suzuki-Miyaura reactions based on studies with other bromoindazoles. nih.gov

The Heck reaction provides a method for the olefination of the indazole core by coupling it with an alkene in the presence of a palladium catalyst and a base. This reaction typically yields the E-isomer of the resulting substituted alkene.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product |

| Styrene | Pd(OAc)2 | Et3N | DMF | 100 | (E)-6-Fluoro-4-nitro-3-styryl-1H-indazole |

| Methyl acrylate | PdCl2(PPh3)2 | NaOAc | Acetonitrile | 80 | Methyl (E)-3-(6-fluoro-4-nitro-1H-indazol-3-yl)acrylate |

This table illustrates typical Heck reaction conditions as applied to similar aromatic bromides.

Reactivity of the Fluoro-Substituent

Nucleophilic Aromatic Substitution on Fluorine

The fluorine atom at the C-6 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C-4 position. This makes the C-6 position susceptible to attack by nucleophiles. The relative reactivity of the fluoro and bromo substituents in SNAr reactions can depend on the specific nucleophile and reaction conditions. Generally, fluorine is a better leaving group than bromine in SNAr reactions.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Morpholine | Morpholine | DMSO | 120 | 3-Bromo-6-morpholino-4-nitro-1H-indazole |

| Sodium methoxide | NaOMe | MeOH | 60 | 3-Bromo-6-methoxy-4-nitro-1H-indazole |

| Sodium azide | NaN3 | DMF | 100 | 6-Azido-3-bromo-4-nitro-1H-indazole |

This table provides plausible conditions for nucleophilic aromatic substitution at the C-6 position, based on general principles of SNAr on nitro-activated fluoroarenes.

Reactivity of the Nitro-Group

Reduction Reactions of the Nitro-Group to Amino-Functionality

The nitro group at the C-4 position can be readily reduced to an amino group, a transformation that is fundamental in the synthesis of many biologically active molecules. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metal-based reducing agents in acidic or neutral media. For substrates containing other reducible functional groups, chemoselective reduction methods are preferred.

| Reducing Agent | Conditions | Solvent | Product |

| H2, Pd/C | 1 atm, Room Temp | Ethanol/Ethyl Acetate | 3-Bromo-6-fluoro-1H-indazol-4-amine |

| SnCl2·2H2O | HCl | Ethanol | 3-Bromo-6-fluoro-1H-indazol-4-amine |

| Fe, NH4Cl | Reflux | Ethanol/H2O | 3-Bromo-6-fluoro-1H-indazol-4-amine |

This table summarizes common methods for the reduction of aromatic nitro groups, which are expected to be applicable to 3-bromo-6-fluoro-4-nitro-1H-indazole.

Transformations Influenced by the Nitro-Group's Electron-Withdrawing Effects

The 4-nitro group is the most influential substituent on the 3-bromo-6-fluoro-4-nitro-1H-indazole scaffold, primarily due to its potent electron-withdrawing nature. This effect is exerted through both induction (via the electronegative nitrogen and oxygen atoms) and resonance, which delocalizes electron density from the benzene (B151609) ring. vedantu.comyoutube.com This electron deficiency significantly deactivates the benzene portion of the indazole ring towards electrophilic attack but concurrently activates it for nucleophilic substitution. masterorganicchemistry.com

Electrophilic and Nucleophilic Reactions on the Indazole Ring System

Electrophilic Aromatic Substitution on the Indazole Core

Electrophilic Aromatic Substitution (EAS) on the 3-bromo-6-fluoro-4-nitro-1H-indazole core is significantly hindered. The benzene ring is severely deactivated by the cumulative electron-withdrawing effects of the 4-nitro group, the 6-fluoro atom, and the inherent electron deficiency of the fused pyrazole (B372694) ring. masterorganicchemistry.com The 4-nitro group acts as a powerful deactivating meta-director, while the 6-fluoro group is a deactivating ortho, para-director. vedantu.comlibretexts.orglibretexts.org

The directing effects of these groups converge on positions C5 and C7. The nitro group at C4 directs incoming electrophiles to C5 (ortho) and C7 (para), but since it deactivates these positions through resonance, it primarily directs meta to itself, which are not available on the benzene ring. More accurately, it deactivates the ortho (C5) and para (C7) positions, making the meta positions (C5 and C7 relative to the fluorine) the least deactivated sites. vedantu.comyoutube.com The fluorine at C6 directs to its ortho positions, C5 and C7. Therefore, any potential EAS reaction would be directed towards C5 and C7, with C7 being sterically more accessible. However, the profound deactivation of the ring means that such reactions are highly unlikely to occur except under extremely harsh conditions, which may lead to degradation of the molecule.

While substitution on the benzene ring is difficult, electrophilic attack can also occur at the nitrogen atoms of the pyrazole ring, typically resulting in N-alkylation or N-acylation. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. beilstein-journals.org

Nucleophilic Additions and Substitutions on the Indazole Ring

In contrast to its inertness towards electrophiles, the 3-bromo-6-fluoro-4-nitro-1H-indazole scaffold is primed for nucleophilic substitution reactions at two key positions.

Palladium-Catalyzed Cross-Coupling at C3: The bromine atom at the C3 position is readily displaced through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating C-C and C-N bonds and are widely applied to 3-bromoindazole (B152527) systems. researchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 3-bromoindazole with a variety of aryl or heteroaryl boronic acids. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water. researchgate.netresearchgate.netrsc.org These conditions have been shown to be effective for unprotected (NH) 3-bromoindazoles, often with the aid of microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds, providing access to 3-aminoindazole derivatives. The reaction couples the 3-bromoindazole with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XantPhos), and a base such as Cs₂CO₃ or NaOtBu. wikipedia.orgresearchgate.net

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C (MW) | researchgate.net |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | nih.gov |

| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | rsc.org |

| Catalyst/Precatalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | researchgate.net |

| "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | chemrxiv.orgamazonaws.com |

Nucleophilic Aromatic Substitution (SNAr) at C6: The fluorine atom at the C6 position is activated for Nucleophilic Aromatic Substitution (SNAr) by the powerful electron-withdrawing nitro group located ortho to it at C4. youtube.com This arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the carbon bearing the fluorine. youtube.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism. Strong nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion under relatively mild conditions. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. youtube.comnih.gov

Ring-Opening, Ring-Closing, and Rearrangement Reactions of Indazole Derivatives

While the primary reactivity of 3-bromo-6-fluoro-4-nitro-1H-indazole involves transformations of its substituents, the indazole ring system itself can participate in ring-opening and rearrangement reactions under specific conditions, particularly when destabilizing groups are present.

Studies on related 1-arylindazole-3-carboxylic acids have shown that the heterocyclic ring can undergo fission during decarboxylation, especially when the 1-aryl substituent bears a strong electron-withdrawing group like a nitro group. researchgate.net This process, which can occur upon heating, leads to the formation of N-arylanthranilonitrile, indicating a cleavage of the pyrazole portion of the indazole core. researchgate.net This suggests that the presence of the 4-nitro group in the target molecule could make its derivatives susceptible to similar ring-opening reactions under thermal stress.

Furthermore, certain complex indazole systems have been observed to undergo an "Addition of the Electrophile, Ring Opening, and Ring Closure" (AERORC) sequence, leading to novel rearranged heterocyclic structures. nih.gov Although not directly demonstrated for 3-bromo-6-fluoro-4-nitro-1H-indazole, these precedents in indazole chemistry indicate that the stability of the ring should not be considered absolute and that skeletal rearrangements or cleavage are plausible reaction pathways under forcing conditions or with specific reagents.

Structural Analysis and Computational Investigations of 3 Bromo 6 Fluoro 4 Nitro 1h Indazole

Spectroscopic Characterization Techniques for Structural Elucidation of Indazoles

The definitive identification and structural confirmation of indazole derivatives rely on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for mapping the carbon-hydrogen framework of indazoles. In the ¹H NMR spectrum of 3-Bromo-6-fluoro-4-nitro-1H-indazole, the protons on the aromatic ring are expected to appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The C5-H and C7-H protons would likely exhibit doublet of doublets splitting due to coupling with each other and with the fluorine atom at the C6 position. The strong electron-withdrawing effect of the nitro group at C4 would significantly deshield the adjacent C5-H proton, shifting it downfield. The N-H proton of the pyrazole (B372694) ring typically appears as a broad singlet at a low field (δ 10-13 ppm), the exact position being sensitive to solvent and concentration. In the ¹³C NMR spectrum, carbons bonded to electronegative atoms (C3-Br, C4-NO₂, C6-F) would show characteristic shifts. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable for C6 and adjacent carbons, providing further structural confirmation. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 3-Bromo-6-fluoro-4-nitro-1H-indazole would include N-H stretching vibrations (around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically appearing near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C=C stretching and C-F stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Bromo-6-fluoro-4-nitro-1H-indazole, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

X-ray Crystallography Studies of Indazole Frameworks and Their Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 3-Bromo-6-fluoro-4-nitro-1H-indazole is not publicly available, the analysis of closely related structures, such as 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, provides significant insight into the expected molecular geometry. nih.govresearchgate.net

Studies on similar nitroindazole derivatives reveal that the fused indazole ring system is typically planar or nearly planar. researchgate.netimist.maresearchgate.net The nitro group substituent is often found to be nearly coplanar with the benzene (B151609) ring, a conformation that maximizes π-conjugation. researchgate.net In the case of 3-Bromo-6-fluoro-4-nitro-1H-indazole, the presence of the N1-H proton would allow for the formation of intermolecular hydrogen bonds, likely of the N-H···N or N-H···O type, which would be a dominant feature in its crystal packing, potentially forming chains or dimeric motifs. researchgate.net The substitution of a hydrogen atom with a fluorine atom at the C6 position is not expected to cause major distortions in the planarity of the ring system but will influence the electronic distribution and may participate in weak intermolecular interactions.

| Parameter | 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.govresearchgate.net |

| Formula | C₁₀H₆BrN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.6573 |

| b (Å) | 4.1650 |

| c (Å) | 17.4566 |

| **β (°) ** | 102.659 |

| V (ų) | 1039.78 |

| Z | 4 |

| Key Feature | Indazole ring system is nearly planar (r.m.s. deviation = 0.008 Å). |

| Dihedral Angle | Nitro group is nearly coplanar with the fused ring (4.5°). |

Table 1: Crystallographic Data for the Analogous Compound 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful predictive tool to investigate molecular properties where experimental data is lacking. Methods like Density Functional Theory (DFT) can accurately model the structural, electronic, and reactive characteristics of molecules like 3-Bromo-6-fluoro-4-nitro-1H-indazole.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. researchgate.net For indazole chemistry, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational frequencies (for comparison with IR spectra), and calculate various electronic properties. nih.govnih.gov DFT provides a reliable means to estimate the impact of multiple substituents on the indazole core, predicting changes in bond lengths and angles that result from steric and electronic effects. For 3-Bromo-6-fluoro-4-nitro-1H-indazole, DFT would be instrumental in determining the most stable conformation and understanding the electronic interplay between the bromo, fluoro, and nitro groups.

The electronic nature of a molecule is described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and stability. doi.org

For 3-Bromo-6-fluoro-4-nitro-1H-indazole, the presence of three strong electron-withdrawing groups (Br, F, NO₂) is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted indazole. This leads to a high global electrophilicity index, suggesting the molecule behaves as a strong electrophile. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, a large negative potential (red/yellow regions) would be expected around the oxygen atoms of the nitro group, while a significant positive potential (blue regions) would likely be located on the aromatic ring, making it susceptible to nucleophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-Methyl-7-nitro-1H-indazole (A1) | -7.2185 | -3.0035 | 4.2150 |

| 1-Ethyl-7-nitro-1H-indazole (A2) | -7.1162 | -2.9774 | 4.1388 |

Table 2: Calculated Frontier Orbital Energies for Related Alkyl Nitroindazoles, indicating their electrophilic nature. Data sourced from DFT calculations. researchgate.net

Computational modeling is crucial for predicting the reactivity of indazoles and elucidating the mechanisms of their transformations. acs.org Based on the electronic properties discussed above, 3-Bromo-6-fluoro-4-nitro-1H-indazole is predicted to have distinct reactive sites. The electron-deficient aromatic ring, heavily influenced by the nitro and halogen groups, would be activated towards nucleophilic aromatic substitution (SₙAr) reactions. The pyrazole ring contains nucleophilic nitrogen atoms that can be targeted by electrophiles, such as in alkylation or acylation reactions. DFT calculations can model the transition states of these potential reactions, allowing for the prediction of activation energies and determination of the most favorable reaction pathways.

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. Annular tautomerism is a fundamental property of the indazole system that influences its chemical and biological properties. nih.gov For the parent indazole molecule, thermodynamic calculations and experimental evidence consistently show that the 1H-tautomer is the more stable form by approximately 3.6–4.1 kcal/mol. researchgate.net

The relative stability of these tautomers can be significantly influenced by the substitution pattern on the ring and by the solvent environment. nih.gov For 3-Bromo-6-fluoro-4-nitro-indazole, DFT calculations would be necessary to accurately determine the energy difference between the 1H and 2H forms. The positions of the electron-withdrawing groups can differentially stabilize or destabilize the tautomers. For example, the proximity of the C4-nitro group to the pyrazole ring could lead to different electronic interactions in the 1H versus the 2H form. Intramolecular hydrogen bonding between the N-H group and an adjacent substituent (if sterically possible) could also stabilize one tautomer over the other, an effect that has been observed in other substituted indazole systems. researchgate.net

Supramolecular Interactions and Crystal Packing of Indazole Derivatives

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a complex interplay of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively dictate the three-dimensional architecture of the crystal lattice, influencing physical properties such as melting point, solubility, and stability. In the case of substituted indazole derivatives, including the titular compound 3-Bromo-6-fluoro-4-nitro-1H-indazole, a variety of supramolecular interactions are anticipated to play a crucial role in defining their solid-state structures. Detailed crystallographic and computational studies on analogous compounds provide significant insight into the nature of these interactions.

Similarly, in the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the packing is characterized by slipped π-stacking of the indazole units, alongside weak C—H⋯O and C—H···Cl hydrogen bonds. researchgate.net This highlights the propensity of the planar indazole core to engage in stabilizing π–π interactions, a common feature in aromatic heterocyclic compounds. The presence of both a hydrogen bond donor (the N-H group of the indazole ring) and acceptors (the oxygen atoms of the nitro group and the nitrogen atom of the indazole ring) in 3-Bromo-6-fluoro-4-nitro-1H-indazole suggests that hydrogen bonding is a primary determinant of its supramolecular assembly.

Computational investigations, particularly Hirshfeld surface analysis, have emerged as powerful tools for visualizing and quantifying intermolecular interactions within crystal structures. nih.govscirp.orgnih.gov This method allows for the mapping of close contacts between neighboring molecules, providing a detailed picture of the forces at play. For various nitro-substituted heterocyclic compounds, Hirshfeld surface analysis has demonstrated that O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N interactions are among the most significant contributors to the crystal packing. nih.gov The red spots on the dnorm surface, a representation used in Hirshfeld analysis, highlight the close contacts involved in hydrogen bonding. nih.gov It is therefore anticipated that a computational study of 3-Bromo-6-fluoro-4-nitro-1H-indazole would reveal a complex network of such interactions, with the fluorine and bromine substituents also participating in halogen bonding.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indazole Based Compounds

Impact of Halogen Substituents (Bromine, Fluorine) on Molecular Interactions

Halogens are frequently incorporated into drug candidates to enhance their pharmacological profiles. In the case of 3-Bromo-6-fluoro-4-nitro-1H-indazole, the bromine at the C3 position and fluorine at the C6 position are expected to significantly influence its interactions with biological macromolecules.

Influence on Lipophilicity and Molecular Recognition

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of halogen atoms generally increases a molecule's lipophilicity. This is due to their ability to displace water molecules from binding pockets and engage in favorable hydrophobic interactions.

In terms of molecular recognition, halogens can participate in specific non-covalent interactions known as halogen bonds. This occurs when an electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom of a biological target. The strength of this interaction increases with the polarizability of the halogen, making bromine a more potent halogen bond donor than fluorine. The bromine at the C3 position could thus form a directional halogen bond, providing an additional anchor point for the molecule within a binding pocket and enhancing its affinity and selectivity.

Table 1: Calculated Physicochemical Properties of Substituted Indazoles This table presents computationally predicted values to illustrate the relative effects of different substituents on the parent indazole molecule.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP |

|---|---|---|---|

| 1H-Indazole | C₇H₆N₂ | 118.14 | 1.83 |

| 3-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 2.67 |

| 6-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 1.95 |

| 4-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 1.40 |

Effects on Electronic Properties and Electronegativity

Both bromine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the indazole ring. This effect reduces the electron density of the aromatic system. Fluorine is the most electronegative element, and its presence at the C6 position significantly lowers the electron density of the benzene (B151609) portion of the indazole core. Bromine, while less electronegative than fluorine, also contributes to this electron-withdrawing effect at the C3 position on the pyrazole (B372694) ring.

These electronic modifications can have several consequences. The reduced electron density can deactivate the aromatic ring towards metabolic oxidation, potentially increasing the compound's metabolic stability and half-life. The introduction of fluorine at the para-position (equivalent to C6 in this context) on a phenyl ring is a well-established strategy to block sites of metabolism. chemicalbook.com Furthermore, the altered electronic distribution across the molecule can fine-tune its binding to a target. The localized changes in electrostatic potential caused by the halogens can influence electrostatic and van der Waals interactions within a protein's active site.

Role of the Nitro Group in Modulating Molecular Interactions

The nitro group (NO₂) is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its placement at the C4 position of the indazole ring in 3-Bromo-6-fluoro-4-nitro-1H-indazole has profound effects on the molecule's chemical and biological properties.

Electron-Withdrawing Effects and Basicity Modulation

The nitro group deactivates the aromatic ring through both a powerful inductive effect (-I) and a resonance effect (-M), significantly reducing the electron density of the entire indazole system. chemicalbook.com This strong electron-withdrawing character has a direct impact on the basicity of the nitrogen atoms in the pyrazole ring.

The basicity of a nitrogen heterocycle is quantified by the pKa of its conjugate acid. A lower pKa value indicates weaker basicity. The electron-withdrawing nature of the nitro group pulls electron density away from the nitrogen atoms, making their lone pairs less available for protonation. Consequently, the presence of a nitro group significantly decreases the basicity of the indazole. For comparison, the predicted pKa of the parent 1H-indazole is around 12.3 (for deprotonation of N-H), while that of 4-nitro-1H-indazole is predicted to be lower, around 11.08. drugbank.comnih.gov This reduction in basicity can be critical for biological activity, as it can alter the ionization state of the molecule at physiological pH and influence its ability to form hydrogen bonds as a hydrogen bond acceptor.

Table 2: Predicted pKa Values for Substituted Indazoles This table shows computationally predicted pKa values, illustrating the influence of substituents on the acidity of the N-H proton.

| Compound | Predicted pKa (Strongest Acidic) |

|---|---|

| 1H-Indazole | 12.3 |

| 4-Nitro-1H-indazole | 11.08 drugbank.com |

| 5-Nitro-1H-indazole | 10.53 otterbein.edu |

Implications for Reactive Intermediate Formation

A key aspect of the biological activity of many nitroaromatic compounds is their ability to undergo metabolic reduction. In low-oxygen environments, such as those found in certain bacteria or hypoxic tumor cells, the nitro group can be reduced by cellular reductases. This process occurs in a stepwise manner, generating a series of highly reactive intermediates, including the nitroso (-N=O) and hydroxylamine (-NHOH) species. mdpi.com

These reactive intermediates are often the ultimate bioactive forms of the drug. They can covalently modify and damage critical biomolecules such as DNA, proteins, and lipids, leading to cytotoxic effects. mdpi.com This mechanism is the basis for the antimicrobial activity of 5-nitroimidazole drugs like metronidazole and the potential of nitroaromatic compounds as hypoxia-activated anticancer agents. The presence of the 4-nitro group on the indazole scaffold suggests that 3-Bromo-6-fluoro-4-nitro-1H-indazole could potentially be activated through this reductive pathway, leading to the formation of cytotoxic reactive intermediates.

Positional Isomerism and Steric Effects on Molecular Functionality of Indazoles

The specific arrangement of substituents on the indazole ring is crucial for its molecular functionality. Changing the position of the bromo, fluoro, and nitro groups would result in different isomers with distinct steric and electronic properties, likely leading to different biological activities.

The placement of the bulky bromine atom at the C3 position can exert a significant steric influence. researchgate.net This can affect the molecule's preferred conformation and its ability to fit into a confined binding site. For example, a substituent at C3 can influence the regioselectivity of N-alkylation, a common synthetic modification. In the context of receptor binding, the C3-bromo group could act as a "steric bump," preventing the molecule from binding to certain off-targets or forcing a specific orientation within the desired active site.

The position of the nitro group also dramatically alters its electronic influence on the ring. A nitro group at C4 or C6 can exert both inductive and resonance effects, while a nitro group at C5 or C7 primarily acts through its inductive effect and a different resonance pattern. This can lead to significant differences in biological activity between positional isomers. For instance, studies on nitroimidazoles have shown that 5-nitro isomers often exhibit greater biological activity compared to their 4-nitro counterparts, a finding attributed to differences in their electronic properties and reduction potentials. mdpi.com Similarly, in a series of 5-nitroindazole derivatives, the position and nature of other substituents were found to be critical for their antiprotozoal activity.

Strategic Modification of the Indazole Scaffold for Tailored Research Applications

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile template in drug discovery. nih.govnih.gov The specific substitutions on 3-Bromo-6-fluoro-4-nitro-1H-indazole—a bromine atom at position 3, a fluorine atom at position 6, and a nitro group at position 4—provide distinct opportunities for strategic modification to develop advanced research tools.

The bromine at the 3-position is a particularly useful handle for synthetic diversification. It can be readily displaced or utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of substituents. This allows for the systematic exploration of the chemical space around the indazole core to probe interactions with biological targets.

The fluorine atom at the 6-position can significantly influence the compound's physicochemical properties. Fluorine's high electronegativity can alter the acidity of the N-H bond of the indazole ring, impact the compound's metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

The nitro group at the 4-position is a strong electron-withdrawing group, which can modulate the electronic properties of the entire indazole ring system. This can be critical for establishing key interactions, such as hydrogen bonds or pi-stacking, with amino acid residues in a protein's active site. Furthermore, the nitro group can be chemically reduced to an amino group, providing another point for derivatization and the introduction of new functionalities.

Design Principles for Targeting Specific Molecular Pathways in Chemical Biology

The rational design of indazole derivatives, originating from scaffolds like 3-Bromo-6-fluoro-4-nitro-1H-indazole, for the targeted modulation of specific molecular pathways is a cornerstone of modern chemical biology. The primary goal is to develop selective probes to study the function of proteins, such as kinases, in their native cellular environment.

A key design principle involves exploiting the indazole scaffold as a "hinge-binder." Many kinase inhibitors, for instance, utilize a heterocyclic core to form hydrogen bonds with the hinge region of the ATP-binding pocket. The N1 and N2 atoms of the indazole ring are well-positioned to act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP.

The substituents on the indazole ring play a crucial role in achieving selectivity and potency. The strategic placement of groups, guided by the structure of the target protein's active site, can lead to interactions with specific amino acid residues, thereby conferring selectivity for one kinase over others. For example, a bulky hydrophobic group introduced at the 3-position (by replacing the bromine) might occupy a hydrophobic pocket present in the target kinase but absent in closely related kinases.

The following table illustrates hypothetical modifications to the 3-Bromo-6-fluoro-4-nitro-1H-indazole scaffold and their potential impact on kinase selectivity, based on established principles in kinase inhibitor design.

| Modification | Rationale for Targeting a Specific Kinase Subfamily | Potential Interacting Residues |

| Suzuki coupling at C3 with a phenyl ring | Introduction of a hydrophobic moiety to occupy a back pocket. | Gatekeeper residue, hydrophobic residues lining the pocket. |

| Reduction of the 4-nitro group to an amine, followed by acylation | Introduction of a hydrogen bond donor/acceptor to interact with the solvent-exposed region. | Aspartate, Glutamate, or other polar residues. |

| N-alkylation at N1 with a solubilizing group | To improve aqueous solubility and cellular permeability without disrupting hinge binding. | Solvent front. |

Rational Design of Indazole Derivatives for Advanced Research Tools

Beyond inhibitors, the 3-Bromo-6-fluoro-4-nitro-1H-indazole scaffold can be rationally modified to create a variety of advanced research tools for chemical biology. These tools can be used to visualize, identify, and quantify target proteins in complex biological systems.

One important class of research tools is chemical probes . These are small molecules that selectively bind to a target protein and are equipped with a reporter tag, such as a fluorophore or a biotin moiety. The bromine atom at the 3-position of the subject compound is an ideal attachment point for a linker connected to such a reporter tag. The design of these probes requires careful consideration of the linker length and composition to ensure that the reporter tag does not interfere with target binding.

Another application is in the development of activity-based probes (ABPs) . ABPs are designed to covalently modify the target protein, providing a permanent label for downstream analysis. While the initial scaffold is not inherently reactive, the bromine atom could be replaced with a group containing a reactive "warhead," such as an acrylamide or a vinyl sulfone, which can form a covalent bond with a nearby nucleophilic residue (e.g., cysteine) in the target's active site.

The following table outlines the rational design of different research tools based on the 3-Bromo-6-fluoro-4-nitro-1H-indazole core.

| Research Tool | Design Strategy | Key Modifications to the Scaffold | Application |

| Fluorescent Probe | Attach a fluorophore via a linker to a non-essential position. | Suzuki coupling at C3 with a linker-fluorophore conjugate. | Cellular imaging of target protein localization. |

| Affinity-Based Probe | Incorporate a biotin tag for pull-down experiments. | Suzuki coupling at C3 with a linker-biotin conjugate. | Identification of protein binding partners. |

| Covalent Inhibitor | Introduce a reactive group that can form a covalent bond with the target. | Replacement of the C3-bromo group with an acrylamide moiety. | Irreversible inhibition and target validation studies. |

Academic Research Applications of 3 Bromo 6 Fluoro 4 Nitro 1h Indazole and Indazole Derivatives

Role as Versatile Chemical Building Blocks in Complex Organic Synthesis

Indazole derivatives are widely recognized as important building blocks in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. mdpi.com The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers multiple sites for functionalization, allowing for the creation of diverse molecular architectures. nih.gov The specific substitution pattern of 3-Bromo-6-fluoro-4-nitro-1H-indazole, featuring a bromine atom at the 3-position, a fluorine atom at the 6-position, and a nitro group at the 4-position, endows this molecule with a rich chemical reactivity profile, making it a potentially valuable synthon.

The bromine atom at the 3-position is a key functional handle for various cross-coupling reactions. For instance, Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position. This versatility allows for the systematic exploration of the chemical space around the indazole core to develop new compounds with desired properties.

The nitro group at the 4-position is a strong electron-withdrawing group, which can influence the reactivity of the entire indazole ring system. It can also be readily reduced to an amino group, providing a gateway for the introduction of a diverse array of nitrogen-containing functionalities through reactions such as amidation, sulfonamidation, and reductive amination. This amino group can be crucial for establishing key interactions with biological targets.

The fluorine atom at the 6-position can significantly impact the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of fluorine is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.

The synthesis of the indazole core itself can be achieved through various methods, including the Davis-Beirut reaction, Jacobson indazole synthesis, and transition metal-catalyzed cyclizations. The specific synthesis of 3-Bromo-6-fluoro-4-nitro-1H-indazole would likely involve a multi-step sequence starting from a suitably substituted aniline (B41778) derivative, followed by diazotization, cyclization, and subsequent functional group manipulations.

The combination of these reactive sites on the 3-Bromo-6-fluoro-4-nitro-1H-indazole scaffold makes it a highly attractive building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery programs.

| Functional Group | Position | Potential Synthetic Transformations | Significance in Organic Synthesis |

| Bromine | 3 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions | Introduction of diverse carbon and heteroatom substituents. |

| Nitro | 4 | Reduction to an amino group, followed by acylation, alkylation, etc. | Access to a wide range of nitrogen-containing functional groups. |

| Fluorine | 6 | Not typically a reactive handle | Modulates physicochemical properties like lipophilicity and metabolic stability. |

| N-H of Indazole | 1 or 2 | Alkylation, arylation, acylation | Diversification of the scaffold and modulation of biological activity. |

Development of Chemical Probes for Biological Imaging and Mechanistic Studies

The indazole scaffold has been increasingly utilized in the development of chemical probes for biological imaging and for elucidating the mechanisms of action of bioactive molecules. Fluorescently labeled indazole derivatives can serve as powerful tools to visualize and track biological processes in real-time within living cells and organisms.

The synthesis of fluorescent indazole probes often involves coupling a known fluorophore to the indazole core or designing indazole derivatives that are intrinsically fluorescent. For instance, 5-nitro-1H-indazole has been used as a starting material to synthesize novel fluorescent heterocyclic compounds. mdpi.com The inherent fluorescence of some indazole derivatives can be modulated by their environment, making them suitable as sensors for specific analytes or changes in the cellular milieu.

While there is no specific literature on 3-Bromo-6-fluoro-4-nitro-1H-indazole as a chemical probe, its structure suggests several possibilities for its development into such a tool. The bromine atom at the 3-position could be functionalized with a fluorophore or a reactive group for bioconjugation. The nitro group at the 4-position, upon reduction to an amine, provides another site for attaching imaging moieties or affinity tags.

Furthermore, the indazole core itself can be part of a pharmacophore that binds to a specific biological target. By attaching a fluorescent reporter to such an indazole derivative, researchers can visualize the localization and dynamics of the target protein within cells. These probes are invaluable for target validation, studying drug-target engagement, and understanding the downstream effects of modulating a particular biological pathway.

In mechanistic studies, indazole-based probes can be used to investigate enzyme activity, receptor binding, and other molecular interactions. For example, a fluorescently labeled indazole-based kinase inhibitor could be used to monitor the inhibitor's binding to its target kinase in living cells using techniques like fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP). Such studies provide crucial insights into the mechanism of action of drugs and help in the design of more potent and selective therapeutic agents.

| Probe Type | Indazole Derivative Feature | Application Example | Information Gained |

| Fluorescent Probe | Intrinsically fluorescent indazole or indazole conjugated to a fluorophore | Visualization of a target protein's localization in a cell. | Subcellular distribution and trafficking of the target protein. |

| Affinity-Based Probe | Indazole derivative with a reactive group for covalent labeling | Identifying the binding partners of a drug molecule. | Elucidation of off-target effects and novel biological pathways. |

| Mechanistic Probe | Indazole-based inhibitor with a reporter group | Monitoring enzyme activity in real-time. | Understanding the kinetics and mechanism of enzyme inhibition. |

Investigation in Materials Science Applications

The rigid, planar, and aromatic nature of the indazole ring system, coupled with its tunable electronic properties through substitution, makes it an attractive scaffold for the development of novel organic materials. While the application of 3-Bromo-6-fluoro-4-nitro-1H-indazole in this field is not yet reported, the broader class of indazole derivatives has shown promise in various materials science applications.

The development of organic electronics has spurred the search for new π-conjugated organic molecules with suitable electronic and photophysical properties. Indazole derivatives have emerged as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the context of OLEDs, π-conjugated 2H-indazoles and their metal-complexes have been successfully applied in the development of light-emitting materials. researchgate.net The ability to tune the emission color and efficiency of these materials by modifying the substituents on the indazole core is a significant advantage. For example, carbazole-imidazole derivatives have been synthesized and utilized as emitters in OLEDs, demonstrating the versatility of azole-based heterocycles in this application. The electron-withdrawing nitro group and the halogen substituents in 3-Bromo-6-fluoro-4-nitro-1H-indazole could potentially be exploited to tune the electronic properties of derived materials for specific OLED applications.

While the use of indazole derivatives in OPVs is less explored, the fundamental properties that make them suitable for OLEDs, such as their tunable HOMO/LUMO energy levels and good charge transport characteristics, are also desirable for OPV materials. The indazole scaffold could be incorporated into donor or acceptor molecules in the active layer of an organic solar cell. The electron-deficient nature of the 3-Bromo-6-fluoro-4-nitro-1H-indazole core, due to the nitro and fluoro substituents, might make it a suitable building block for n-type (acceptor) materials in OPVs. Further research is needed to explore the potential of indazole derivatives in this area.

| Application | Key Properties of Indazole Derivatives | Potential Role of 3-Bromo-6-fluoro-4-nitro-1H-indazole |

| OLEDs | Tunable emission properties, good charge transport, thermal stability. | As a building block for host or dopant materials with tailored electronic properties. |

| OPVs | Tunable HOMO/LUMO levels, broad absorption spectra, good charge mobility. | As a component of donor or acceptor materials in the photoactive layer. |

Utility in Agrochemical Research and Development

The indazole scaffold is not only prevalent in pharmaceuticals but also in the field of agrochemicals. Several indazole derivatives have been reported to exhibit a range of biological activities that are relevant to crop protection, including insecticidal, fungicidal, and herbicidal properties. researchgate.netgoogleapis.com

The discovery of the commercial insecticide indoxacarb, which features a modified indazole-like core, highlights the potential of this heterocyclic system in pest management. researchgate.net Research in this area has led to the synthesis and evaluation of numerous indazole derivatives as potential insecticides and miticides. googleapis.com The mode of action of these compounds often involves targeting specific enzymes or receptors in the nervous system of insects.

In the area of fungicides, indazole derivatives have been investigated for their ability to inhibit the growth of various plant pathogenic fungi. researchgate.net The development of new fungicides is crucial to combat the emergence of resistant strains and to ensure food security. The structural diversity that can be achieved through the functionalization of the indazole ring allows for the optimization of antifungal activity and spectrum.

Furthermore, certain indazole derivatives have been found to possess herbicidal activity. mdpi.comresearchgate.net For example, novel 6-indazolyl-2-picolinic acids have been designed and synthesized as potential herbicides. mdpi.com These compounds often act by inhibiting specific enzymes in the biosynthetic pathways of plants, leading to growth inhibition and eventual death of the weed. The presence of electron-withdrawing groups on the indazole ring has been shown to be beneficial for herbicidal activity. mdpi.com This suggests that 3-Bromo-6-fluoro-4-nitro-1H-indazole, with its electron-deficient nature, could be a promising starting point for the development of new herbicides.

The versatility of the indazole scaffold allows for the fine-tuning of its biological activity to achieve selectivity between pests and beneficial organisms, or between weeds and crops, which is a critical aspect of modern agrochemical research.

| Agrochemical Application | Example of Indazole Derivative Activity | Potential of 3-Bromo-6-fluoro-4-nitro-1H-indazole |

| Insecticides/Miticides | Derivatives of indazole have shown potent insecticidal and miticidal effects. googleapis.com | A scaffold for the synthesis of novel insecticides with potentially new modes of action. |

| Fungicides | Indazole-containing compounds have demonstrated activity against various plant pathogens. researchgate.net | A starting material for the development of fungicides to combat crop diseases. |

| Herbicides | Substituted indazoles have exhibited herbicidal properties against various weeds. mdpi.comresearchgate.net | A promising lead structure for the design of new herbicides, potentially with high efficacy. |

Future Research Directions and Challenges in Substituted Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Indazole Architectures

A primary challenge in indazole chemistry is the creation of efficient, scalable, and environmentally benign synthetic routes. benthamdirect.comsamipubco.com Traditional methods often require harsh reaction conditions, expensive catalysts, and may produce significant waste. The future of indazole synthesis lies in the development of "green" chemistry approaches. samipubco.com

Key areas of focus include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the indazole ring is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. researchgate.netresearchgate.net Developing catalysts, particularly those based on earth-abundant metals, that can selectively activate specific C-H bonds on a complex scaffold is a major goal. researchgate.net

Photoredox and Electrochemical Synthesis: Light-mediated and electrochemical methods offer mild and highly controllable reaction conditions, reducing the need for harsh reagents and high temperatures. researchgate.netresearchgate.net These techniques can enable unique chemical transformations that are difficult to achieve through traditional thermal methods.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. Adapting complex multi-step syntheses of indazole derivatives to flow processes is a promising direction for industrial applications.

Biocatalysis: The use of enzymes to catalyze specific steps in indazole synthesis can offer unparalleled selectivity and sustainability. Engineering enzymes for novel reactivity on substituted indazole precursors is an emerging field.

Recent advancements have focused on catalyst-based approaches, including transition-metal and acid-base catalysis, to improve the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com For instance, methods like palladium-catalyzed intramolecular amination and 1,3-dipolar cycloaddition reactions have been explored for creating a variety of substituted indazoles. samipubco.comorganic-chemistry.org However, significant challenges remain in developing synthetic routes for poly-substituted and structurally complex indazoles with high regioselectivity. researchgate.net

Application of Advanced Computational Approaches for Indazole Design and Property Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery. longdom.orgdoi.org For indazole chemistry, these approaches can accelerate the design-synthesize-test cycle significantly.

Future applications include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to predict the reactivity of different positions on the indazole ring, understand reaction mechanisms, and explain observed regioselectivity in synthetic reactions. pnrjournal.combeilstein-journals.org This insight is crucial for designing more efficient synthetic pathways.

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, computational docking can predict how different substituted indazoles will bind to biological targets like protein kinases. longdom.orgnih.govresearchgate.net Molecular dynamics (MD) simulations can then assess the stability of these interactions over time, providing a more dynamic picture of the binding event. longdom.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By analyzing datasets of known indazole derivatives and their biological activities, QSAR models can be built to predict the potency of novel, unsynthesized compounds. longdom.org This allows chemists to prioritize the synthesis of the most promising candidates.

AI and Machine Learning: Advanced algorithms can screen virtual libraries containing millions of potential indazole derivatives to identify novel candidates for specific therapeutic targets. These models can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity, reducing late-stage failures in drug development. longdom.org

Structure-based design and computer-aided drug design (CADD) strategies are already being employed to create indazole derivatives with specific biological activities, such as FGFR4 inhibitors for treating hepatocellular carcinoma. nih.gov

Exploration of New Reactivity Patterns and Undiscovered Chemical Transformations of Indazoles

The indazole ring system possesses a unique electronic structure with two nitrogen atoms, which allows for a rich and complex reactivity profile. bohrium.com While many reactions are known, there is still vast potential for discovering novel transformations.

Areas for future exploration:

Regioselective Functionalization: Developing methods to selectively functionalize one specific position over another on a multi-substituted indazole remains a significant challenge. beilstein-journals.orgrti.org For example, achieving selective alkylation at the N-1 versus the N-2 position is often difficult but crucial for biological activity. beilstein-journals.org

Late-Stage Functionalization: The ability to introduce new functional groups into a complex, fully-formed indazole derivative in the final steps of a synthesis is highly desirable. This allows for the rapid generation of a library of analogs for biological testing.

Ring-Opening and Rearrangement Reactions: Investigating novel reactions that involve the opening or rearrangement of the indazole core could lead to the synthesis of entirely new heterocyclic scaffolds, expanding the chemical space available for drug discovery.

Indazole as a Ligand in Catalysis: The nitrogen atoms in the indazole ring can coordinate to metal centers. Exploring the use of indazole derivatives as ligands in transition metal catalysis could lead to new catalysts with unique reactivity and selectivity.

Recent studies have investigated various functionalization reactions at the C3-position of the indazole ring, including halogenation, nitration, and arylation, highlighting the ongoing effort to control the molecule's reactivity. chim.it

Interdisciplinary Research Integrating Indazole Chemistry with Emerging Scientific Fields

The future impact of indazole chemistry will be maximized through collaboration with other scientific disciplines. The versatile properties of indazole derivatives make them suitable for a wide range of applications beyond traditional medicinal chemistry.

Opportunities for interdisciplinary research include:

Chemical Biology: Designing indazole-based chemical probes and fluorescent labels to study biological processes within living cells. These tools can help to identify new drug targets and understand disease mechanisms.

Materials Science: Synthesizing indazole-containing polymers and organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors. The electronic properties of the indazole ring can be tuned through substitution.

Agrochemicals: Developing novel indazole-based herbicides, pesticides, and fungicides. The structural diversity of indazoles provides a rich scaffold for discovering new crop protection agents. benthamdirect.com

Theranostics: Combining the therapeutic properties of an indazole derivative with a diagnostic imaging agent in a single molecule. This "theranostic" approach allows for simultaneous diagnosis and treatment of diseases like cancer. For example, Ruthenium(II) complexes incorporating indazole have been studied for their potential in treating cancer and leishmaniasis. rsc.org

The broad spectrum of biological activities, from anticancer to neurodegenerative disorder applications, underscores the pharmacological importance of the indazole scaffold and the need for continued interdisciplinary exploration. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-6-fluoro-4-nitro-1H-indazole?

- Methodology : The compound can be synthesized via sequential halogenation and nitration of the indazole core. Key steps include:

- Nucleophilic substitution : Use NaH or K₂CO₃ in polar aprotic solvents (e.g., DMSO) to introduce bromine at the 3-position .

- Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to selectively nitrate the 4-position, leveraging the electron-withdrawing effects of fluorine and bromine to direct reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine’s deshielding effect at C6, bromine’s coupling in NOESY) .

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity and detect nitro-group degradation byproducts .

- Elemental analysis : Validate empirical formula (C₇H₃BrFN₃O₂) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in the lab?

- Handling : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation.

- Storage : Keep in amber vials at –20°C under inert gas (Ar) to prevent nitro-group decomposition .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid halogenated emissions .

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystallographic ambiguities in derivatives of 3-Bromo-6-fluoro-4-nitro-1H-indazole?

- Workflow :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data.

- Space group determination : SHELXT automates Laue group analysis, critical for nitro-group disorder modeling .

- Refinement : SHELXL’s TWIN/BASF commands handle twinning in halogen-rich crystals, while restraints on anisotropic displacement parameters (ADPs) improve convergence .

- Validation : Check R1/wR2 (<5%) and Fo/Fc maps for residual electron density near bromine .

Q. How to design structure-activity relationship (SAR) studies for anticancer derivatives of this compound?

- Strategy :

- Core modifications : Substitute nitro (C4) with amine or cyano groups to modulate electron density and target kinase binding pockets .

- Halogen replacement : Replace bromine (C3) with iodine to enhance Van der Waals interactions in hydrophobic enzyme domains .

- Biological assays : Test cytotoxicity (MTT assay) against HeLa and MCF-7 cells, correlating IC₅₀ values with substituent electronegativity .

Q. How should researchers address contradictory biological activity data across studies?

- Resolution framework :

- Reproducibility checks : Verify cell line authentication (STR profiling) and compound stability under assay conditions (e.g., nitro-group reduction in serum) .

- Data triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Meta-analysis : Apply QSAR models to identify outliers linked to solvent effects (DMSO vs. PBS) or assay pH .

Q. What computational methods predict the regioselectivity of electrophilic attacks on this indazole scaffold?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.